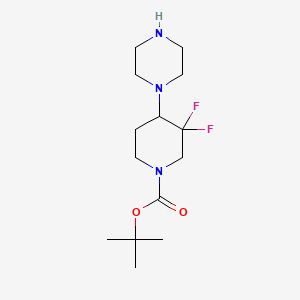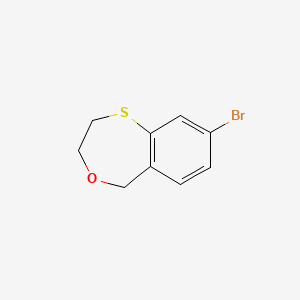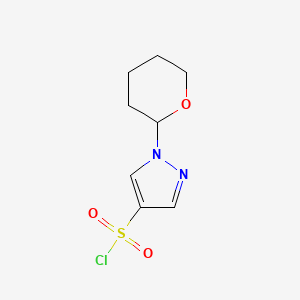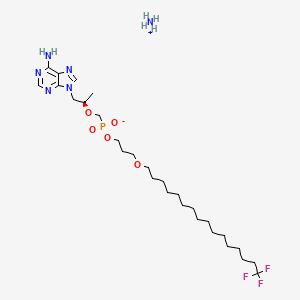
Tenofovir-C3-O-C15-CF3 (ammonium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenofovir-C3-O-C15-CF3 ammonium is a compound known for its potent anti-HIV activity. It exhibits substantially longer half-life values than tenofovir in human liver microsomes and enhances pharmacokinetic properties in vivo . This compound is primarily used in research settings to study its effects on HIV and other viral infections.
Métodos De Preparación
The synthesis of Tenofovir-C3-O-C15-CF3 ammonium involves several steps. The synthetic route typically includes the functionalization of tenofovir with a lipid moiety to enhance its pharmacokinetic properties. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Análisis De Reacciones Químicas
Tenofovir-C3-O-C15-CF3 ammonium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Aplicaciones Científicas De Investigación
Tenofovir-C3-O-C15-CF3 ammonium has a wide range of scientific research applications. In chemistry, it is used to study the effects of lipid functionalization on the pharmacokinetic properties of nucleotide analogs. In biology and medicine, it is primarily used to investigate its anti-HIV activity and its potential as a therapeutic agent for viral infections. Additionally, it is used in the study of drug metabolism and pharmacokinetics .
Mecanismo De Acción
The mechanism of action of Tenofovir-C3-O-C15-CF3 ammonium involves its conversion to the active form, tenofovir diphosphate, within the body. This active form inhibits the viral reverse transcriptase enzyme, preventing the replication of the virus. The molecular targets include the viral reverse transcriptase enzyme and the pathways involved in viral replication .
Comparación Con Compuestos Similares
Tenofovir-C3-O-C15-CF3 ammonium is unique due to its enhanced pharmacokinetic properties and longer half-life compared to other similar compounds. Similar compounds include tenofovir disoproxil fumarate and tenofovir alafenamide, both of which are used in the treatment of HIV and hepatitis B virus infections. Tenofovir-C3-O-C15-CF3 ammonium stands out due to its improved pharmacokinetics and potent anti-HIV activity .
Propiedades
Fórmula molecular |
C28H52F3N6O5P |
|---|---|
Peso molecular |
640.7 g/mol |
Nombre IUPAC |
azanium;[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[3-(16,16,16-trifluorohexadecoxy)propoxy]phosphinate |
InChI |
InChI=1S/C28H49F3N5O5P.H3N/c1-24(20-36-22-35-25-26(32)33-21-34-27(25)36)40-23-42(37,38)41-19-15-18-39-17-14-12-10-8-6-4-2-3-5-7-9-11-13-16-28(29,30)31;/h21-22,24H,2-20,23H2,1H3,(H,37,38)(H2,32,33,34);1H3/t24-;/m1./s1 |
Clave InChI |
MAVYHINXUMVIRW-GJFSDDNBSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCCCCC(F)(F)F.[NH4+] |
SMILES canónico |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCCCCC(F)(F)F.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chlorofuro[3,2-c]pyridine](/img/structure/B13914278.png)
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)
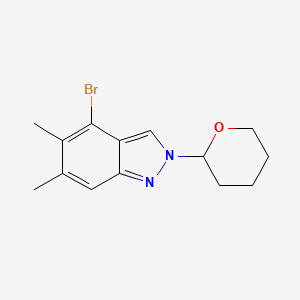
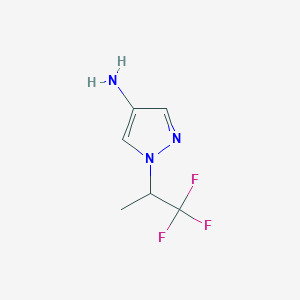

![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)
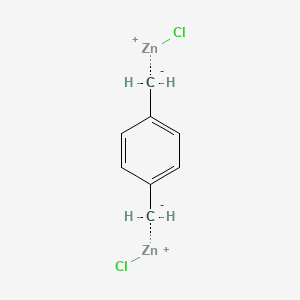
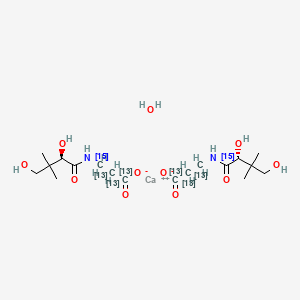
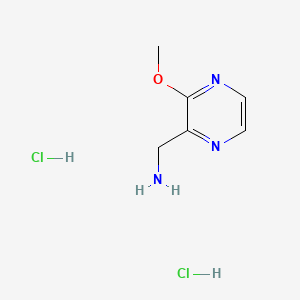
![Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13914323.png)
